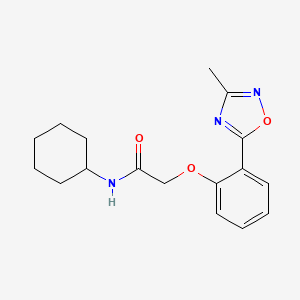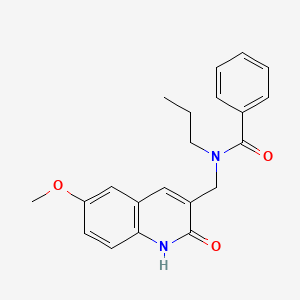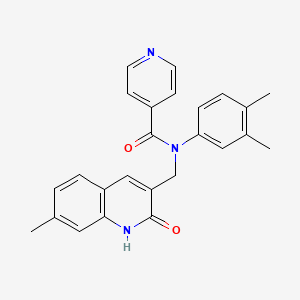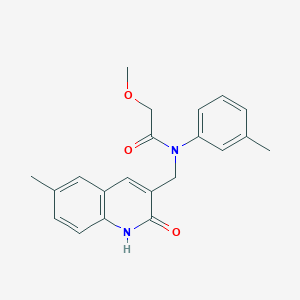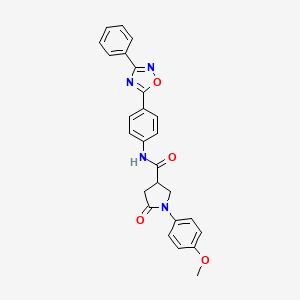![molecular formula C24H26N2O3S B7713674 N-ethyl-2-methyl-5-[(1-phenylethyl)sulfamoyl]benzamide](/img/structure/B7713674.png)
N-ethyl-2-methyl-5-[(1-phenylethyl)sulfamoyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-2-methyl-5-[(1-phenylethyl)sulfamoyl]benzamide, also known as EPM, is a synthetic compound that has been extensively studied for its potential medical applications. The compound belongs to the sulfonamide class of drugs and has been shown to have a range of biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of N-ethyl-2-methyl-5-[(1-phenylethyl)sulfamoyl]benzamide is not fully understood, but it is believed to involve the modulation of several signaling pathways in the brain. N-ethyl-2-methyl-5-[(1-phenylethyl)sulfamoyl]benzamide has been shown to activate the PI3K/Akt and ERK1/2 pathways, which are involved in cell survival and growth. N-ethyl-2-methyl-5-[(1-phenylethyl)sulfamoyl]benzamide also inhibits the JNK pathway, which is involved in cell death and inflammation. These effects may contribute to the neuroprotective properties of N-ethyl-2-methyl-5-[(1-phenylethyl)sulfamoyl]benzamide.
Biochemical and Physiological Effects:
N-ethyl-2-methyl-5-[(1-phenylethyl)sulfamoyl]benzamide has been shown to have a range of biochemical and physiological effects. In addition to its neuroprotective properties, N-ethyl-2-methyl-5-[(1-phenylethyl)sulfamoyl]benzamide has been shown to have anti-inflammatory and anti-oxidative effects. N-ethyl-2-methyl-5-[(1-phenylethyl)sulfamoyl]benzamide has also been shown to modulate the levels of several neurotransmitters, including dopamine, norepinephrine, and serotonin. These effects may contribute to the cognitive-enhancing properties of N-ethyl-2-methyl-5-[(1-phenylethyl)sulfamoyl]benzamide.
Avantages Et Limitations Des Expériences En Laboratoire
N-ethyl-2-methyl-5-[(1-phenylethyl)sulfamoyl]benzamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily produced using established synthesis methods. N-ethyl-2-methyl-5-[(1-phenylethyl)sulfamoyl]benzamide has also been extensively studied in animal models, and its safety profile has been well-established. However, there are also limitations to the use of N-ethyl-2-methyl-5-[(1-phenylethyl)sulfamoyl]benzamide in lab experiments. The compound has not been extensively studied in humans, and its long-term safety profile is not fully understood. Additionally, the exact mechanism of action of N-ethyl-2-methyl-5-[(1-phenylethyl)sulfamoyl]benzamide is not fully understood, which may limit its potential therapeutic applications.
Orientations Futures
There are several future directions for research on N-ethyl-2-methyl-5-[(1-phenylethyl)sulfamoyl]benzamide. One area of research is the development of more potent and selective analogs of N-ethyl-2-methyl-5-[(1-phenylethyl)sulfamoyl]benzamide that can be used for therapeutic purposes. Another area of research is the further elucidation of the mechanism of action of N-ethyl-2-methyl-5-[(1-phenylethyl)sulfamoyl]benzamide, which may provide insights into its potential therapeutic applications. Additionally, research is needed to better understand the long-term safety profile of N-ethyl-2-methyl-5-[(1-phenylethyl)sulfamoyl]benzamide and its potential side effects. Finally, research is needed to explore the potential applications of N-ethyl-2-methyl-5-[(1-phenylethyl)sulfamoyl]benzamide in other areas of medicine, such as cancer and cardiovascular disease.
Conclusion:
In conclusion, N-ethyl-2-methyl-5-[(1-phenylethyl)sulfamoyl]benzamide is a synthetic compound that has been extensively studied for its potential medical applications. The compound has neuroprotective, anti-inflammatory, and anti-oxidative properties, and has been shown to improve cognitive function in animal models of neurological disorders. While there are limitations to the use of N-ethyl-2-methyl-5-[(1-phenylethyl)sulfamoyl]benzamide in lab experiments, there are also several future directions for research on this compound. With further research, N-ethyl-2-methyl-5-[(1-phenylethyl)sulfamoyl]benzamide may prove to be a valuable therapeutic agent for the treatment of neurological disorders and other diseases.
Méthodes De Synthèse
The synthesis of N-ethyl-2-methyl-5-[(1-phenylethyl)sulfamoyl]benzamide involves the reaction of N-ethyl-2-methyl-5-nitrobenzamide with 1-phenylethylamine in the presence of a reducing agent. The resulting product is then sulfonated with sulfuric acid to yield N-ethyl-2-methyl-5-[(1-phenylethyl)sulfamoyl]benzamide. This synthesis method has been well-established in the literature and has been used to produce N-ethyl-2-methyl-5-[(1-phenylethyl)sulfamoyl]benzamide for use in scientific research.
Applications De Recherche Scientifique
N-ethyl-2-methyl-5-[(1-phenylethyl)sulfamoyl]benzamide has been extensively studied for its potential medical applications, particularly in the treatment of neurological disorders. Research has shown that N-ethyl-2-methyl-5-[(1-phenylethyl)sulfamoyl]benzamide has neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury. N-ethyl-2-methyl-5-[(1-phenylethyl)sulfamoyl]benzamide has also been shown to have anti-inflammatory and anti-oxidative effects, which may contribute to its neuroprotective properties.
Propriétés
IUPAC Name |
5-(dibenzylsulfamoyl)-N-ethyl-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3S/c1-3-25-24(27)23-16-22(15-14-19(23)2)30(28,29)26(17-20-10-6-4-7-11-20)18-21-12-8-5-9-13-21/h4-16H,3,17-18H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBSUXBWVPKRNLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(dibenzylsulfamoyl)-N-ethyl-2-methylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





